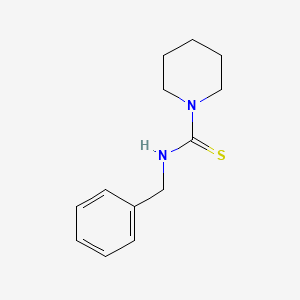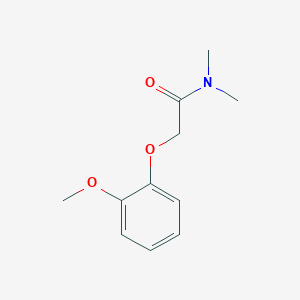
1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine
説明
1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine, also known as MPP, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. MPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, including the ability to modulate neurotransmitter systems in the brain. In
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine has been shown to bind to several different receptors, including serotonin receptors, dopamine receptors, and alpha-adrenergic receptors. By binding to these receptors, 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine can modulate the activity of these neurotransmitter systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain. Studies have also shown that 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine can increase the release of certain hormones, such as prolactin and growth hormone, which may have implications for its potential use as a therapeutic agent.
実験室実験の利点と制限
One advantage of using 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine in lab experiments is its well-characterized pharmacology. 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine has been extensively studied, and its effects on neurotransmitter systems are well understood. However, one limitation of using 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine in lab experiments is its potential for off-target effects. 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine has been shown to bind to several different receptors, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several potential directions for future research on 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine. One area of research could focus on the development of more selective 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine analogs that target specific neurotransmitter systems. Another area of research could investigate the potential use of 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine as a treatment for other conditions, such as Parkinson's disease or schizophrenia. Additionally, further studies could investigate the potential for 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine to be used in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine involves several steps, beginning with the reaction of 1-(2-methoxyphenyl)piperazine with 1-bromopropane to form 1-(2-methoxyphenyl)-4-(1-propylpiperazine). This intermediate is then reacted with 4-piperidinone to form 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine. The purity of 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine can be improved through recrystallization, and the compound can be characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine has been the subject of extensive scientific research, with studies investigating its potential as a therapeutic agent for a range of conditions. One area of research has focused on the use of 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine as a potential treatment for depression and anxiety disorders. 1-(2-methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are known to be involved in mood regulation.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-(1-propylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-3-10-20-11-8-17(9-12-20)21-13-15-22(16-14-21)18-6-4-5-7-19(18)23-2/h4-7,17H,3,8-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUMRTFMOWKRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202209 | |
| Record name | 1-(2-Methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
416864-63-6 | |
| Record name | 1-(2-Methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=416864-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-4-(1-propyl-4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)


![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)
![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)
![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)


